1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a 3-fluorobenzylthio group at position 1 and a phenethyl substituent at position 3. Its synthesis likely follows routes analogous to other triazoloquinazolinones, such as nucleophilic displacement of methylthio groups with hydrazine hydrate followed by cyclization with one-carbon donors (e.g., acids or acyl chlorides) .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYYTZQHCRYAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazoloquinazoline core, followed by the introduction of the 3-fluorobenzylthio and phenethyl groups. Reaction conditions may vary, but common methods include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzylthio group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of triazoloquinazolinones is highly dependent on substituents at positions 1 and 4. Below is a comparative analysis of key analogues:
Key Observations
Substituent Position and Bioactivity: Fluorine placement on the benzylthio group (2- vs. 3-position) may influence metabolic stability and target engagement. For example, 2-fluorobenzylthio derivatives (e.g., ) could exhibit distinct electronic effects compared to the target’s 3-fluoro analogue.
Antihistaminic Activity :
- Methyl or small alkyl groups at position 1 (e.g., compounds 5 and S5) correlate with potent H1 antagonism and low sedation, suggesting that bulkier groups (e.g., benzylthio) might reduce efficacy .
- Electron-withdrawing groups (e.g., 3-chlorophenyl at position 4) enhance antihistaminic activity, while methoxy groups (e.g., 2-methoxyphenyl) balance potency and sedation .
Anticonvulsant Activity :
- 4-Phenyl derivatives with heterocyclic substituents (e.g., triazole) show efficacy in MES tests, a model for generalized seizures. The target’s phenethyl group may extend anticonvulsant activity by improving lipid solubility .
Synthetic Accessibility :
- Derivatives with methylthio or hydrazine intermediates (e.g., compound 5 ) achieve high yields (80–85%), whereas fluorobenzylthio incorporation may require optimized conditions for purity .
Research Findings and Data Tables
Antihistaminic Activity Comparison
Anticonvulsant Activity (MES Test)
| Compound (6a–x) | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) |
|---|---|---|---|
| 4-Phenyl derivative | 32.1 | 112.5 | 3.5 |
| 4-(4-Fluorophenyl) | 28.7 | 98.6 | 3.4 |
Biological Activity
The compound 1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a member of the triazoloquinazolinone class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a triazole ring fused with a quinazolinone moiety and a phenethyl group, which may contribute to its biological activity. The presence of the fluorobenzyl thioether is notable for potentially enhancing lipophilicity and cellular uptake.
Biological Activity Overview
Research indicates that compounds within this class exhibit a range of biological activities, including:
- Anticancer Activity : Many triazoloquinazolinones have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Some derivatives show effectiveness against various bacterial strains.
- Cytotoxic Effects : The compound may induce apoptosis in certain cancer cell lines.
The mechanisms underlying the biological activities of 1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can initiate programmed cell death pathways in malignant cells.
- Modulation of Signaling Pathways : The compound may interfere with growth factor signaling pathways critical for tumor survival.
Anticancer Activity
A study investigating the anticancer effects of similar triazoloquinazolinones demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of the Bcl-2 family proteins .
Antimicrobial Effects
Research has shown that derivatives of triazoloquinazolinones possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the thioether group is believed to enhance membrane permeability, allowing for increased efficacy against microbial targets .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
